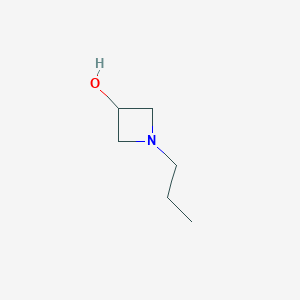

1-Propylazetidin-3-ol

Description

Historical Context and Significance of Azetidines in Medicinal Chemistry

Historically, the synthesis of azetidines was considered challenging, which limited their exploration. googleapis.com However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to a surge in their investigation. googleapis.comresearchgate.net The significance of azetidines in medicinal chemistry is underscored by their presence in a wide array of pharmacologically active compounds, demonstrating activities such as anticancer, antibacterial, and antiviral effects. googleapis.com

The azetidine ring is now widely regarded as a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a variety of biological targets with high affinity and selectivity. nih.govgoogleapis.com The inherent stability and defined three-dimensional geometry of the azetidine ring make it an attractive scaffold for the design of new therapeutic agents. googleapis.com The development of multicomponent reactions has further facilitated the creation of diverse azetidine-based compound libraries, accelerating the drug discovery process.

Small monocyclic scaffolds, such as azetidine, play a crucial role in modern drug design. acs.org Compared to larger and more flexible structures, these small rings offer a way to increase molecular rigidity and three-dimensionality without significantly increasing molecular weight or lipophilicity. sorbonne-universite.fracs.org This is particularly advantageous in the design of lead-like molecules and for improving the physicochemical properties of drug candidates. nih.govgoogle.com The use of such scaffolds can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) profiles. sorbonne-universite.fr

Prevalence of Azetidine Derivatives in Bioactive Compounds

The prevalence of the azetidine motif in biologically active compounds is on the rise. acs.org This is evident from the increasing number of approved drugs and clinical candidates that incorporate this heterocyclic system. acs.org

The versatility of the azetidine scaffold continues to inspire new design strategies in medicinal chemistry. acs.org Researchers are exploring the use of azetidines as bioisosteres for other functional groups and as platforms for the development of novel chemical probes and therapeutic agents. googleapis.comacs.org The ability to functionalize the azetidine ring at various positions allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. evitachem.comacs.org The development of novel synthetic methods, including strain-release reactions, has expanded the toolbox for creating complex and diverse azetidine-containing molecules. researchgate.net

Propriétés

IUPAC Name |

1-propylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-3-7-4-6(8)5-7/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELHSANKOLQHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Compound: 1-propylazetidin-3-ol

Chemical Properties and Synthesis

This compound is a clear, colorless liquid at room temperature. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1340301-52-1 | |

| Molecular Formula | C6H13NO | |

| Molecular Weight | 115.17 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CCCN1CC(C1)O | |

| InChIKey | UELHSANKOLQHTB-UHFFFAOYSA-N |

This data is based on information from PubChem and other chemical suppliers.

A documented method for the synthesis of this compound involves the reduction of 1-propionylazetidin-3-one. In a typical procedure, lithium aluminum hydride is used as the reducing agent in a solvent such as tetrahydrofuran (THF) to convert the ketone functionality to a hydroxyl group.

Another synthetic approach described in the literature involves the reaction of 4-fluorobenzaldehyde with this compound in the presence of cesium carbonate in dimethylformamide (DMF) to produce 4-((1-propylazetidin-3-yl)oxy)benzaldehyde, indicating that this compound can be prepared and used as a key intermediate.

Research Findings and Applications

Research involving this compound has primarily focused on its role as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the preparation of tetrahydro-β-carboline derivatives that act as complete estrogen receptor antagonists (CERANs) and selective estrogen receptor degraders (SERDs). In this context, the this compound moiety is incorporated to modulate the physicochemical properties and biological activity of the final compounds.

Patents have been filed for compounds derived from this compound, highlighting its potential in the development of treatments for estrogen receptor-associated diseases. Specifically, derivatives have been synthesized and evaluated for their ability to down-regulate the estrogen receptor, a key target in the treatment of certain types of breast cancer.

The hydrochloride salt of this compound is also commercially available and has been used in the synthesis of N-substituted azetidine derivatives.

While detailed, independent research on the inherent biological activity of this compound is not extensively documented in publicly available literature, its frequent appearance as a building block in medicinal chemistry research underscores its importance in the generation of novel, biologically active compounds.

Challenges and Opportunities in the Synthesis of Azetidine Derivatives

Despite their desirability, the synthesis of azetidine derivatives is fraught with challenges, primarily due to the inherent ring strain of the four-membered system, which is estimated to be approximately 25.4 kcal/mol. researchgate.netmedwinpublishers.comrsc.org This strain makes the ring more susceptible to opening, complicating synthetic manipulations. rsc.org However, this reactivity also presents opportunities for unique chemical transformations. rsc.org

A significant hurdle in the synthesis of azetidines is the limited availability of versatile and reactive intermediates. enamine.net Many classical synthetic routes, such as intramolecular nucleophilic substitution, often face challenges due to unfavorable ring-closure kinetics for four-membered rings compared to the formation of three-, five-, or six-membered heterocycles. researchgate.net The development of methods to generate and utilize reactive intermediates, such as those derived from the activation of azetidine sulfonyl fluorides or the use of strained azabicyclo[1.1.0]butanes, is an active area of research aimed at overcoming these limitations. nih.govresearchgate.net

The instability of the azetidine ring under harsh reaction conditions necessitates the development of mild and efficient synthetic methodologies. medwinpublishers.comnih.govnih.gov There is a substantial demand for strategies that can introduce diverse functionalities onto the azetidine scaffold without compromising the integrity of the ring. chemrxiv.orgnih.govnih.gov Recent advancements include photocatalytic methods, such as the aza Paternò-Büchi reaction, and strain-release strategies that allow for the construction of highly functionalized azetidines under gentle conditions. chemrxiv.orgchemrxiv.orgrsc.org

Focus on this compound as a Key Intermediate and Structural Motif

Within the broader class of azetidine derivatives, this compound has emerged as a compound of particular interest. Its structure combines the foundational azetidin-3-ol core with a propyl group on the nitrogen atom. This specific substitution pattern makes it a valuable building block in the synthesis of more complex molecules.

Rationale for Specific Investigation of this compound

The investigation into this compound is driven by its utility as a key intermediate in the synthesis of pharmacologically active compounds. The 3-hydroxy group provides a convenient handle for further functionalization, allowing for the attachment of various molecular fragments through ether or ester linkages. The N-propyl group can influence the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which are crucial parameters in drug design. Its use has been documented in the synthesis of potent inhibitors and receptor antagonists, highlighting its role in accessing novel chemical space for therapeutic intervention. researchgate.netnih.gov

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its incorporation into larger, more complex molecular architectures. For instance, it has been utilized in the preparation of estrogen receptor degraders and polymerase theta inhibitors. researchgate.netnih.gov Synthetic methodologies often involve the reaction of this compound with suitable electrophiles under conditions that preserve the azetidine ring. nih.govgoogleapis.com The development of efficient routes to this compound itself, for example, through the reduction of 1-propionylazetidin-3-one, is also a key area of investigation to ensure a ready supply of this important building block. google.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| InChIKey | UELHSANKOLQHTB-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CC(C1)O |

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

The continued exploration of the synthesis and application of this compound and related azetidine derivatives promises to yield new and improved therapeutic agents.

Q & A

Q. What are the established synthetic routes for 1-propylazetidin-3-ol, and what parameters critically influence yield optimization?

this compound is synthesized via nucleophilic substitution or ring-opening reactions. Key parameters include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates during azetidine ring formation .

- Temperature control : Maintaining 0–5°C during propyl group introduction minimizes side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict alternative routes by analyzing steric hindrance and electronic effects of substituents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 3.5–4.0 ppm indicate azetidine ring protons; δ 1.0–1.5 ppm confirms propyl group integration .

- ¹³C NMR : Azetidine carbons appear at 60–70 ppm, while hydroxyl-bearing carbons resonate near 75 ppm .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 130–135 (EI mode) confirm the molecular formula C₆H₁₃NO .

- IR spectroscopy : A broad O-H stretch (~3200 cm⁻¹) and C-N stretches (~1200 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Conflicting data often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Solution stability : Degradation in aqueous buffers (e.g., pH > 7.0) may reduce bioactivity over time .

Methodological solutions :

Q. What protocols ensure the stability of this compound in long-term biological studies?

Q. How can computational models predict this compound’s interactions with enzymatic targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to assess binding affinities. Focus on hydrogen bonding with the hydroxyl group and steric fit within hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) can evaluate conformational stability and solvent accessibility of the azetidine ring .

- QSAR models : Train models on azetidine derivatives to correlate substituent effects (e.g., propyl chain length) with inhibitory potency .

Q. How should discrepancies in reported toxicity profiles be addressed preclinically?

- In vitro screens : Compare cytotoxicity (IC₅₀) across multiple cell types (e.g., hepatocytes vs. neurons) using MTT assays .

- In vivo validation : Administer escalating doses (10–100 mg/kg) in rodent models; monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Metabolite profiling : Identify toxic metabolites (e.g., N-oxide derivatives) via UHPLC-QTOF-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.